molecular formula C21H18N2OS B5394639 8-(3-methyl-2-thienyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one

8-(3-methyl-2-thienyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one

Cat. No. B5394639
M. Wt: 346.4 g/mol
InChI Key: QQMVXUYSDBXPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-methyl-2-thienyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

The compound has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have shown that the compound has the ability to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to exhibit antibacterial and antifungal properties.

Mechanism of Action

The mechanism of action of 8-(3-methyl-2-thienyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one is not fully understood. However, studies have suggested that the compound may work by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. It may also work by reducing the production of inflammatory cytokines in the body.
Biochemical and Physiological Effects:
The compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) in the body, which can cause oxidative stress and damage to cells. It has also been found to increase the activity of certain antioxidant enzymes in the body, which can help protect cells from damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-(3-methyl-2-thienyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce large quantities for research purposes.

Future Directions

There are several future directions for the research of 8-(3-methyl-2-thienyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to study its potential as an antimicrobial agent and its ability to fight against drug-resistant bacteria. Additionally, researchers can explore the use of this compound in combination with other drugs to enhance its anti-cancer properties.
In conclusion, 8-(3-methyl-2-thienyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one is a promising compound with potential applications in various scientific fields. Its complex synthesis method and potential advantages and limitations in lab experiments make it an interesting area for further research.

Synthesis Methods

The synthesis of 8-(3-methyl-2-thienyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one is a complex process that involves several steps. The first step involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with 2-aminobenzoic acid to form an intermediate product. This intermediate product is then subjected to a series of reactions involving various reagents to yield the final product.

properties

IUPAC Name

8-(3-methylthiophen-2-yl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-12-9-11-25-21(12)20-19-14(4-2-6-17(19)24)18-13-5-3-10-22-15(13)7-8-16(18)23-20/h3,5,7-11,20,23H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMVXUYSDBXPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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